![molecular formula C11H17NO3 B1323744 Ethyl 8-cyano-2-oxooctanoate CAS No. 890097-93-5](/img/structure/B1323744.png)
Ethyl 8-cyano-2-oxooctanoate
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Description
Ethyl 8-cyano-2-oxooctanoate, also known as ethyl 4-cyanocrotonate or ethyl cyano(2-oxooctanoate), is a chemical compound that belongs to the class of cyanoesters. It has a molecular weight of 211.26 .
Molecular Structure Analysis
The molecular formula of this compound is C11H17NO3 . The InChI code is 1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 211.26 .Scientific Research Applications
Chemoenzymatic Synthesis
Ethyl 2-hydroxy-3-oxooctanoate, a derivative of Ethyl 8-cyano-2-oxooctanoate, has been used in the chemoenzymatic synthesis of specific compounds. For instance, its reduction with immobilized baker's yeast leads to highly selective dihydroxy esters, which are then converted into compounds like (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).
Asymmetric Synthesis
Ethyl 3-chloro-2-oxooctanoate, another derivative, is used in asymmetric synthesis. This process involves the reduction with baker’s yeast to yield compounds such as ethyl 3-chloro-2-hydroxyoctanoate. These compounds are further processed to create key intermediates like (2R,3S)-2,3-Epoxyoctanal (Tsuboi, Furutani, & Takeda, 1987).
Peptide Synthesis
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is extensively used in peptide synthesis. It serves as an additive in the carbodiimide approach for peptide bond formation, displaying remarkable capacity to inhibit racemization and enhance coupling efficiency (Subirós‐Funosas et al., 2009).
Advancements in Acylation Chemistry
Oxyma-derived reagents, based on Ethyl 2-cyano-2-(hydroxyimino)acetate, have enabled significant advances in acylation methodologies. These advancements have been instrumental in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).
Synthesis of Chiral Precursors
Ethyl 8-chloro-6-oxooctanoate (ECOO), a related compound, is reduced to form important chiral precursors. These precursors are vital for the synthesis of other significant compounds, such as (R)-α-lipoic acid (Chen et al., 2014).
Synthesis of Fluorescent Dyes
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from derivatives of this compound, have been used to create new fluorescent dyes with potential applications in liquid crystal displays (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
ethyl 8-cyano-2-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKAFLBPUXGDIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641280 |
Source
|
Record name | Ethyl 8-cyano-2-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890097-93-5 |
Source
|
Record name | Ethyl 8-cyano-2-oxooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-cyano-2-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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